Isopropyl tiglate

Description

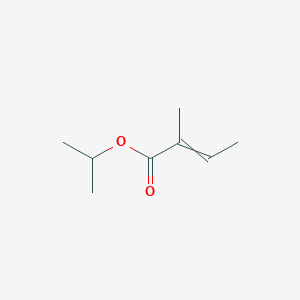

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-5-7(4)8(9)10-6(2)3/h5-6H,1-4H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPBIVVRPJDWNW-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883746 | |

| Record name | Isopropyl tiglate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

completely miscible with alcohol and diluted alcohol | |

| Record name | Isopropyl tiglate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/376/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.897-0.903 | |

| Record name | Isopropyl tiglate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/376/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1733-25-1 | |

| Record name | Isopropyl tiglate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1733-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl tiglate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 2-methyl-, 1-methylethyl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl tiglate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 2-methylcrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL TIGLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50936QM86D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation of Isopropyl Tiglate from a Natural Essential Oil Matrix (Artemisia capillaris)

Executive Summary: This guide provides a comprehensive, technically detailed methodology for the isolation and identification of isopropyl tiglate from a complex natural matrix. While the presence of isopropyl tiglate in Artemisia capillaris is not extensively documented in current scientific literature, this plant serves as an exemplary model due to its rich and varied composition of volatile terpenoids. The protocols herein are designed for researchers, natural product chemists, and drug development professionals, offering a robust framework for extracting, purifying, and characterizing a medium-polarity terpene ester from a challenging essential oil background. The narrative emphasizes the scientific rationale behind each procedural step, ensuring a self-validating and reproducible workflow from raw botanical material to a structurally confirmed, high-purity isolate.

Introduction to Isopropyl Tiglate: A Profile

Isopropyl tiglate (propan-2-yl (E)-2-methylbut-2-enoate) is a volatile organic ester recognized for its characteristic sweet, minty, and green aroma.[1] As a member of the terpene ester family, it contributes to the flavor and fragrance profile of various natural products. Its chemical and physical properties make it amenable to analysis by gas chromatography and isolation via distillation-based techniques.

Chemical Structure and Properties: Isopropyl tiglate is the ester formed from tiglic acid and isopropanol. The "(E)" stereoisomer is the more common form.

-

IUPAC Name: propan-2-yl (E)-2-methylbut-2-enoate[2]

-

Molecular Formula: C₈H₁₄O₂[2]

-

Molecular Weight: 142.20 g/mol [2]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Isopropyl Tiglate

| Property | Value | Source |

| CAS Number | 1733-25-1 | PubChem[2] |

| Appearance | Colorless Liquid | N/A |

| Density | 0.897-0.903 g/cm³ @ 25°C | PubChem[2] |

| Boiling Point | ~163-164 °C (Predicted) | N/A |

| Refractive Index | 1.421-1.441 @ 20°C | PubChem[2] |

| Solubility | Miscible with alcohol | PubChem[2] |

| Kovats Index | 959 (Standard non-polar) | PubChem[2] |

Artemisia capillaris as a Representative Natural Matrix

Artemisia capillaris Thunb., a member of the Asteraceae family, is a perennial herb widely distributed in East Asia. It is a well-documented source of traditional medicine and is known for producing a complex essential oil.[3] The volatile fraction of A. capillaris is a rich landscape of phytochemicals, making it an ideal, albeit challenging, matrix for developing and validating a high-resolution isolation protocol.

Phytochemical Landscape of A. capillaris Essential Oil

The essential oil of A. capillaris is predominantly composed of monoterpenes and sesquiterpenes. While dozens of compounds have been identified, the major constituents typically include β-pinene, 1,8-cineole, piperitone, β-caryophyllene, and the unique polyacetylene, capillin.[4] This chemical diversity necessitates a multi-stage purification strategy to isolate a target compound, especially one that may be present in lower concentrations. The objective is to systematically remove these major components to enrich and ultimately isolate the target analyte, isopropyl tiglate.

Stage 1: Extraction of the Volatile Fraction via Hydrodistillation

The initial step in isolating a volatile compound from a plant matrix is its efficient extraction into a concentrated form, typically an essential oil. Hydrodistillation is the method of choice for this purpose.

Rationale for Method Selection

Hydrodistillation (or steam distillation) is a robust and scalable technique that selectively separates volatile compounds from non-volatile plant matter (e.g., lipids, proteins, cellulose, pigments).[5] The process works by passing steam through the biomass; the steam and volatilized plant compounds are then co-distilled and condensed. The immiscibility of the resulting oil and water allows for simple separation. This method is ideal for thermostable esters like isopropyl tiglate and avoids the use of organic solvents at the primary extraction stage. The duration of distillation is a critical parameter, as different compounds will vaporize at different rates.

Step-by-Step Protocol: Laboratory-Scale Hydrodistillation

-

Biomass Preparation: Collect the aerial parts (leaves and stems) of Artemisia capillaris. For optimal essential oil yield, air-dry the material in a shaded, well-ventilated area for 7-10 days until brittle. Coarsely grind the dried plant material to a particle size of 2-5 mm to increase surface area for efficient steam penetration.

-

Apparatus Setup: Assemble a Clevenger-type distillation apparatus. Place 500 g of the prepared plant material into a 5 L round-bottom flask and add 2.5 L of deionized water, ensuring the material is fully submerged.

-

Distillation: Heat the flask using an electric heating mantle. Bring the water to a boil and maintain a steady rate of distillation for 3 hours. The steam will pass through the plant material, carrying the volatile oils with it.

-

Condensation & Separation: The vapor mixture is cooled in the condenser, and the condensate collects in the graduated collection tube of the Clevenger apparatus. The less dense essential oil will form a distinct layer on top of the aqueous phase (the hydrosol).

-

Oil Recovery: After the distillation is complete, allow the apparatus to cool. Carefully drain the aqueous layer and collect the pale yellow essential oil.

-

Drying: Dry the collected oil over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water. Decant or filter the dried oil into a sealed, amber glass vial.

-

Yield Calculation & Storage: Weigh the final oil to determine the yield relative to the initial dry plant mass. Store the essential oil at 4°C under a nitrogen atmosphere to prevent oxidative degradation.

Workflow for Essential Oil Extraction

Caption: Workflow for the extraction of essential oil from A. capillaris.

Stage 2: Isolation and Purification via Preparative Gas Chromatography (Prep-GC)

With the crude essential oil obtained, the next stage is to separate the target compound, isopropyl tiglate, from the hundreds of other constituents.

Strategy for Separation

The crude oil is a mixture of compounds with varying boiling points, polarities, and molecular weights. Isopropyl tiglate is a relatively small, medium-polarity ester. Preparative Gas Chromatography (Prep-GC) is the ideal technique for this challenge. It functions on the same principles as analytical GC but utilizes larger columns and a collection system to physically isolate separated compounds. The separation is based on the differential partitioning of analytes between a stationary phase (the column coating) and a mobile phase (an inert carrier gas). By selecting an appropriate column and temperature program, compounds can be eluted sequentially and collected.

Step-by-Step Protocol: Preparative GC

-

System Preparation: Use a preparative gas chromatograph equipped with a Flame Ionization Detector (FID) for monitoring and a fraction collector.

-

Column: A non-polar or semi-polar column is suitable. A DB-5 (5% phenyl-methylpolysiloxane) column (e.g., 30 m x 0.53 mm ID, 1.5 µm film thickness) offers excellent resolving power for terpenes and esters.

-

Carrier Gas: High-purity helium or hydrogen at an optimized flow rate.

-

-

Method Development (Analytical Scale): First, develop the separation method on an analytical GC-MS system to determine the retention time of isopropyl tiglate relative to the major components of the A. capillaris oil. This prevents wasting material on the preparative system.

-

Sample Injection: Dilute the crude essential oil 1:10 (v/v) in hexane. Inject a large volume (e.g., 10-50 µL, depending on system capacity) into the Prep-GC system.

-

Chromatographic Separation:

-

Injector Temperature: 250°C.

-

Oven Program: Start at 60°C, hold for 2 minutes. Ramp up to 180°C at a rate of 4°C/minute. Hold at 180°C for 10 minutes. This gradient allows for the separation of highly volatile monoterpenes first, followed by the elution of esters like isopropyl tiglate, and finally the heavier sesquiterpenes.

-

Detector Temperature: 280°C.

-

-

Fraction Collection: Monitor the chromatogram in real-time. Based on the predetermined retention time from the analytical run, program the fraction collector to open and trap the effluent during the elution window corresponding to isopropyl tiglate. The trap is typically cooled with liquid nitrogen to efficiently condense the compound.

-

Purity Re-analysis: Analyze a small aliquot of the collected fraction using analytical GC-MS to confirm its purity. If co-eluting compounds are present, a secondary purification step on a column with different polarity (e.g., a wax column) may be necessary.

Workflow for Purification

Caption: Workflow for the purification of isopropyl tiglate via Prep-GC.

Stage 3: Structural Elucidation and Quality Control

The final and most critical stage is the unequivocal confirmation of the isolated compound's identity and purity using spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone of volatile compound identification. The isolated fraction is injected into the GC-MS. Its identity is confirmed by matching two key parameters against an authentic reference standard or a validated library like NIST.

-

Retention Index (RI): A measure of where the compound elutes relative to a series of n-alkane standards. It is more reliable than retention time alone.

-

Mass Spectrum (MS): The fragmentation pattern of the molecule under electron ionization (EI), which serves as a molecular fingerprint.

Table 2: Reference GC-MS Data for Isopropyl Tiglate

| Parameter | Value | Source |

| Kovats Retention Index | 959 (on standard non-polar column) | PubChem[2] |

| Key Mass Fragments (m/z) | 83 (Base Peak), 55, 43, 41, 69 | PubChem[2] |

| Molecular Ion (M⁺) | 142 | PubChem[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS provides strong evidence, NMR (¹H and ¹³C) provides the definitive, atom-by-atom structural confirmation. The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

Table 3: Reference NMR Spectral Data for Isopropyl Tiglate (in CDCl₃)

| Spectrum | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| ¹H NMR | ~6.8 (q) | Vinylic Proton (-CH=) |

| ~5.0 (septet) | Isopropyl CH | |

| ~1.8 (d) | Vinylic Methyl (CH₃-C=) | |

| ~1.8 (s) | Vinylic Methyl (CH₃-C=) | |

| ~1.2 (d) | Isopropyl Methyls (2 x CH₃) | |

| ¹³C NMR | ~167 | Carbonyl Carbon (C=O) |

| ~138 | Vinylic Carbon (-C=) | |

| ~128 | Vinylic Carbon (-CH=) | |

| ~67 | Isopropyl Carbon (-CH-) | |

| ~22 | Isopropyl Methyls (2 x CH₃) | |

| ~14 | Vinylic Methyl | |

| ~12 | Vinylic Methyl | |

| Note: Exact chemical shifts may vary slightly based on solvent and instrument calibration. Data is representative. |

Conclusion and Future Perspectives

This guide outlines a robust and scientifically grounded workflow for the isolation and identification of isopropyl tiglate from the essential oil of Artemisia capillaris. By employing hydrodistillation for extraction, preparative gas chromatography for purification, and a combination of GC-MS and NMR for structural elucidation, researchers can confidently isolate this and other similar terpene esters from complex natural matrices. This methodology serves not only as a specific protocol but also as a foundational strategy that can be adapted for the discovery and purification of other valuable natural products, paving the way for further pharmacological and industrial application development.

References

-

The Good Scents Company. (n.d.). isopropyl tiglate. Retrieved from [Link]

-

Kim, J.-H., et al. (2014). Antibacterial activity and mode of action of the Artemisia capillaris essential oil and its constituents against respiratory tract infection-causing pathogens. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5367745, Isopropyl tiglate. Retrieved from [Link]

-

Liu, W., et al. (2017). Quality Evaluation of Artemisia capillaris Thunb. Based on Qualitative Analysis of the HPLC Fingerprint and UFLC-Q-TOF-MS/MS Combined with Quantitative Analysis of Multicomponents. PMC. Retrieved from [Link]

-

Abdelmohsen, U. R., et al. (2022). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. ResearchGate. Retrieved from [Link]

- Kim, S. K., et al. (1995). Method for preparing extracts of Artemisia plants and detergent composition containing Mugwort extract. Google Patents.

-

Tholl, D., & Procedures, C. P. in M. B. C. (2017). Extraction and Analysis of Terpenes/Terpenoids. PMC. Retrieved from [Link]

-

Ferreira, J. F. S., et al. (2011). GC MS Analysis of the Volatile Constituents of Essential Oil and Aromatic Waters of Artemisia Annua L. at Different Developmental Stages. ResearchGate. Retrieved from [Link]

-

El-Sohly, M. A., et al. (2019). Fast GC–MS Method for Identification and Quantification of Terpenes from Cannabis Species. ResearchGate. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Isopropyl tiglate (FDB016738). Retrieved from [Link]

-

Lemberkovics, É., et al. (2015). Distillation Time Effect on Essential Oil Yield, Composition, and Antioxidant Capacity of Sweet Sagewort (Artemisia annua L.) Oil in. ASHS Journals. Retrieved from [Link]

-

Frontiers in Natural Products. (2022). Natural Products Extraction and Isolation-Between Conventional and Modern Techniques. Frontiers. Retrieved from [Link]

-

Al-Rajab, A. J., et al. (2023). Gas Chromatography–Mass Spectrometry Analysis of Artemisia judaica Methanolic Extract: Chemical Composition, Radical Scavenging Potential, Bioherbicidal Activity, and Dengue Vector Control. MDPI. Retrieved from [Link]

-

Verma, R. S., et al. (2015). Compositional Characters and Antimicrobial Potential of Artemisia stricta Edgew. f. stricta Pamp. Essential Oil. ACG Publications. Retrieved from [Link]

-

von Rudloff, E. (1961). THE SEPARATION OF SOME TERPENOID COMPOUNDS BY GAS–LIQUID CHROMATOGRAPHY. Canadian Science Publishing. Retrieved from [Link]

-

Radünz, L. L., et al. (2019). Effects of Different Methods of Isolation on Volatile Composition of Artemisia annua L. PMC. Retrieved from [Link]

-

Wajs-Bonikowska, A., et al. (2015). Composition and antibacterial activity of the essential oil of Artemisia nilagirica var. septentrionalis from India. ResearchGate. Retrieved from [Link]

-

Labcompare. (2022). LABTips: Troubleshooting Tricky Terpenes. Labcompare.com. Retrieved from [Link]

-

Zhang, H., et al. (2018). GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. PMC. Retrieved from [Link]

-

Vogl, S., et al. (2023). Chemical Composition and Antioxidant Activity of Artemisia argyi Essential Oil and Hydrolate. MDPI. Retrieved from [Link]

-

Journal of Natural Products. (2023). Strategies for Natural Products Isolation. Research and Reviews. Retrieved from [Link]

-

Worthen, D. R., et al. (2021). Accelerated Solvent Extraction of Terpenes in Cannabis Coupled With Various Injection Techniques for GC-MS Analysis. Frontiers. Retrieved from [Link]

-

PubChem. (n.d.). Isopropyl tiglate (C8H14O2). Retrieved from [Link]

-

Bencheikh, F., et al. (2020). Extraction by Steam Distillation of Artemisia herba-albs Essential Oil from Algeria: Kinetic Study and Optimization of the Operating Conditions. ResearchGate. Retrieved from [Link]

-

Reyes-Jurado, F., et al. (2023). Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents. MDPI. Retrieved from [Link]

Sources

- 1. Chemical Composition and Antimicrobial Activities of Artemisia argyi Lévl. et Vant Essential Oils Extracted by Simultaneous Distillation-Extraction, Subcritical Extraction and Hydrodistillation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. artemisia capillaris extract (whole plant), 223747-93-1 [thegoodscentscompany.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Physicochemical properties of synthetic Isopropyl tiglate

An In-depth Technical Guide to the Physicochemical Properties of Synthetic Isopropyl Tiglate

Abstract

Isopropyl tiglate (CAS No. 1733-25-1) is a volatile ester recognized for its characteristic sweet, minty, and green aroma.[1] As a synthetic flavoring and fragrance agent, its purity and consistent physicochemical properties are paramount for its application in consumer products and research.[] This technical guide provides a comprehensive overview of the synthesis, physicochemical characteristics, analytical validation, and safe handling of isopropyl tiglate. Authored for researchers, chemists, and professionals in the drug development and flavor industries, this document synthesizes technical data with practical, field-proven insights to ensure a thorough understanding of this important chemical compound.

Chemical Identity and Structure

Isopropyl tiglate, systematically named propan-2-yl (E)-2-methylbut-2-enoate, is an unsaturated monocarboxylic ester.[3][4] It belongs to the class of organic compounds known as fatty acid esters.[5] The "(E)" designation in its IUPAC name specifies the stereochemistry of the double bond, where the main carbon chains are on opposite sides, a crucial detail for its specific organoleptic properties.

-

IUPAC Name: propan-2-yl (E)-2-methylbut-2-enoate[3]

-

Synonyms: Isopropyl 2-methylcrotonate, Tiglic acid isopropyl ester, FEMA 3229[3][6]

-

CAS Number: 1733-25-1[7]

-

Molecular Weight: 142.20 g/mol [][3]

-

Chemical Structure:

Synthesis of Isopropyl Tiglate

Principle of Synthesis: Fischer-Speier Esterification

The industrial synthesis of isopropyl tiglate is most commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of tiglic acid ((E)-2-methyl-2-butenoic acid) with isopropyl alcohol.

Causality of Experimental Choices:

-

Reactants: Tiglic acid provides the characteristic carbon backbone, while isopropyl alcohol serves as the esterifying agent. The choice of these specific precursors directly defines the final product.

-

Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), is essential to protonate the carbonyl oxygen of the tiglic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the isopropyl alcohol. Without a catalyst, the reaction rate is impractically slow.

-

Reaction Conditions: The reaction is typically performed under reflux to increase the reaction rate. Since esterification is a reversible equilibrium process, Le Châtelier's principle is exploited to drive the reaction towards the product. This is accomplished by removing water, a byproduct, as it forms, often using a Dean-Stark apparatus.

Caption: Fischer-Speier esterification of Isopropyl Tiglate.

General Protocol for Synthesis and Purification

This protocol describes a self-validating system where purification steps are monitored to ensure the final product meets required specifications.

-

Reaction Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark apparatus. Charge the flask with tiglic acid, an excess of isopropyl alcohol (to also act as the solvent), and a catalytic amount of sulfuric acid.

-

Reflux: Heat the mixture to reflux. The water-isopropanol azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion. Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up & Neutralization: After cooling, quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃). Rationale: This neutralizes the acidic catalyst and any unreacted tiglic acid, which is observable by the cessation of CO₂ effervescence.

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the isopropyl tiglate is separated. Wash the organic layer sequentially with water and then brine. Rationale: The water wash removes residual salts and water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Filtration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and filter. Rationale: This removes dissolved water, which is critical before distillation to prevent bumping and ensure accurate boiling point measurement.

-

Purification: Purify the crude ester by fractional distillation under reduced pressure. Rationale: Distillation separates the volatile isopropyl tiglate from less volatile impurities and any remaining starting material. Reduced pressure is used to lower the boiling point, preventing potential degradation of the product at high temperatures. The purity of the collected fractions should be confirmed by GC analysis.

Physicochemical Properties

The properties of isopropyl tiglate are critical for its use, storage, and quality control.

Summary of Key Properties

| Property | Value | Source(s) |

| Appearance | Colorless, clear liquid | [1][][4] |

| Molecular Formula | C₈H₁₄O₂ | [4][7] |

| Molecular Weight | 142.20 g/mol | [][3] |

| Boiling Point | 73 °C @ 30 mmHg; 165.4 °C @ 760 mmHg | [1][] |

| Density | 0.893 - 0.905 g/cm³ @ 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.425 - 1.437 @ 20 °C | [1] |

| Flash Point | 50.56 °C (123 °F) TCC | [1][4] |

| Vapor Pressure | 1.877 mmHg @ 25 °C (estimated) | [1] |

| Solubility | Soluble in alcohol; Water solubility 497.1 mg/L @ 25°C (est) | [1][] |

| logP (o/w) | 2.578 (estimated) | [1] |

| Odor Profile | Sweet, minty, green, vegetative, spicy | [1] |

Analytical Characterization and Quality Control

A multi-faceted analytical approach is required to confirm the identity and purity of synthetic isopropyl tiglate, ensuring it is free from starting materials, byproducts, and residual solvents.

Caption: Analytical workflow for Isopropyl Tiglate characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for analyzing volatile compounds like isopropyl tiglate. It separates components of a mixture and provides mass data for identification.

-

Principle: The sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and affinity for the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern is a unique "fingerprint" used for identification.

-

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of isopropyl tiglate (e.g., 1 µL in 1 mL) in a volatile solvent like hexane or ethyl acetate.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, typically set to a temperature of ~250 °C.

-

GC Separation: Utilize a non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low starting point (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure separation of all volatile components.

-

MS Detection: Set the mass spectrometer to scan a mass range of m/z 40-300. Ionization is typically performed using Electron Impact (EI) at 70 eV.

-

-

Data Interpretation: The resulting chromatogram will show a primary peak corresponding to isopropyl tiglate. The purity can be calculated from the peak area percentage. The mass spectrum for this peak should show characteristic fragments; for isopropyl tiglate, key fragments are observed at m/z values of 83 (base peak), 55, and 43.[3] The Kovats Retention Index is also a valuable identifier, with reported values around 959 on a standard non-polar column.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation. While spectral data is available for purchase, the expected patterns can be predicted from the structure.

-

¹H NMR: The spectrum should show distinct signals corresponding to the different proton environments: a doublet and a septet for the isopropyl group, and two singlets (or narrow quartets due to allylic coupling) for the two methyl groups on the double bond, plus a quartet for the vinyl proton.

-

¹³C NMR: The spectrum will confirm the presence of 8 unique carbon atoms, including the characteristic carbonyl carbon (~167 ppm) and the two sp² carbons of the double bond.

Refractive Index

-

Principle: The refractive index is a measure of how light bends as it passes through the liquid. It is a simple, rapid, and highly sensitive physical property that is dependent on temperature and purity.

-

Protocol:

-

Calibrate a refractometer (e.g., an Abbe refractometer) using a standard of known refractive index.

-

Ensure the prism temperature is controlled, typically at 20.0 °C.

-

Apply a few drops of the purified isopropyl tiglate to the prism.

-

Read the refractive index from the scale. The value should fall within the specified range of 1.425 to 1.437 for a pure sample.[1] A deviation from this range indicates the presence of impurities.

-

Safety, Handling, and Storage

Proper handling is crucial due to the compound's flammability and potential for irritation.

-

GHS Hazard Classification:

-

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[8]

-

Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.[1][8][9]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[1][10]

-

-

Storage Recommendations:

Conclusion

This guide has detailed the essential physicochemical properties, synthesis, and analytical control of synthetic isopropyl tiglate. A thorough understanding of its esterification synthesis, coupled with a robust analytical workflow centered on GC-MS and supported by other techniques, is critical for ensuring the production of high-purity material. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with this flammable and irritant compound. The data and protocols presented herein serve as a vital resource for scientists and researchers engaged in the use and development of isopropyl tiglate.

References

-

The Good Scents Company. (n.d.). isopropyl tiglate, 1733-25-1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5367745, Isopropyl tiglate. Retrieved from [Link]

-

FooDB. (2015). Showing Compound Isopropyl tiglate (FDB016738). Retrieved from [Link]

-

The Good Scents Company. (n.d.). isobutyl tiglate. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Isopropyl tiglate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 134980367, Isopropyl tiglate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl tiglate, 98%. Retrieved from [Link]

-

VelocityEHS. (2015, February 20). Isopropyl Alcohol Safety Tips. Retrieved from [Link]

-

AKJournals. (2024, February 23). Solid phase microextraction vs liquid injection GC-MS analysis of essential oils. Retrieved from [Link]

- Google Patents. (n.d.). CN103087121A - Synthesis method of isopropyl-beta-D thiogalactoside.

-

Genova, P. J. A. (n.d.). Gas chromatography of isopropyl alcohol in commercial rubbing alcohols. University Knowledge Digital Repository. Retrieved from [Link]

Sources

- 1. isopropyl tiglate, 1733-25-1 [thegoodscentscompany.com]

- 3. Isopropyl tiglate | C8H14O2 | CID 5367745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Showing Compound Isopropyl tiglate (FDB016738) - FooDB [foodb.ca]

- 6. SID 134980367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. phi.com [phi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. ehs.com [ehs.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of Isopropyl Tiglate

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of isopropyl tiglate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and quality control. This document will delve into the theoretical underpinnings of the spectral features observed for this α,β-unsaturated ester, present a thorough assignment of its proton and carbon signals, and provide a standardized protocol for sample preparation and data acquisition.

Introduction

Isopropyl tiglate, systematically known as propan-2-yl (2E)-2-methylbut-2-enoate, is an organic ester with applications in the flavor and fragrance industry.[1] Its chemical structure, characterized by an isopropyl ester group and an α,β-unsaturated tiglate moiety, gives rise to a distinct and informative NMR spectrum. A comprehensive understanding of its NMR spectral features is paramount for its unambiguous identification, purity assessment, and the study of its chemical behavior.

Theoretical Framework for Spectral Interpretation

The chemical shifts and coupling patterns in the NMR spectra of isopropyl tiglate are governed by the electronic environment of each nucleus. The key structural features influencing the spectra are the electron-withdrawing nature of the ester carbonyl group, the rigidity of the carbon-carbon double bond, and the free rotation of the alkyl groups.

The carbonyl group (C=O) of the ester deshields adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield).[2] The C=C double bond introduces diastereotopicity and characteristic long-range couplings. Protons and carbons directly attached to the double bond will appear in the olefinic region of the spectrum.

Experimental Protocol: A Self-Validating System

A robust and reproducible experimental protocol is the cornerstone of reliable NMR analysis. The following section details a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of isopropyl tiglate.

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common and suitable choice for isopropyl tiglate.

-

Sample Concentration : Weigh approximately 5-10 mg of isopropyl tiglate directly into a clean, dry NMR tube.

-

Solvent Addition : Add approximately 0.6 mL of the deuterated solvent to the NMR tube.

-

Homogenization : Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

-

Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shift to 0 ppm.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer:

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 |

| Spectral Width | 20 ppm | 240 ppm |

| Acquisition Time | 4.09 s | 1.36 s |

| Relaxation Delay | 2.0 s | 2.0 s |

¹H NMR Spectral Analysis and Assignment

The ¹H NMR spectrum of isopropyl tiglate is expected to show five distinct signals, each corresponding to a unique set of protons in the molecule. The predicted chemical shifts, multiplicities, and coupling constants are detailed below.

Caption: Molecular structure of isopropyl tiglate with atom numbering.

| Proton Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) | Assignment |

| H-3 | 6.85 | q | 1H | 7.1 | Vinylic proton on C3 |

| H-5 | 5.00 | sept | 1H | 6.3 | Methine proton of isopropyl group |

| H-8 | 1.82 | s | 3H | - | Methyl protons on C2 |

| H-4 | 1.80 | d | 3H | 7.1 | Methyl protons on C3 |

| H-6, H-7 | 1.23 | d | 6H | 6.3 | Methyl protons of isopropyl group |

Analysis of the ¹H NMR Spectrum:

-

Vinylic Proton (H-3): The quartet observed at approximately 6.85 ppm is assigned to the vinylic proton on C3. Its downfield chemical shift is a result of its attachment to a sp²-hybridized carbon and deshielding by the conjugated carbonyl group. The quartet multiplicity arises from coupling to the three protons of the methyl group at C4 (J = 7.1 Hz).

-

Isopropyl Methine Proton (H-5): The septet at around 5.00 ppm corresponds to the methine proton of the isopropyl group. This downfield shift is due to the deshielding effect of the adjacent ester oxygen. The septet pattern is a result of coupling to the six equivalent protons of the two isopropyl methyl groups (J = 6.3 Hz).

-

Vinylic Methyl Protons (H-8): The singlet at approximately 1.82 ppm is assigned to the methyl protons attached to C2. These protons are vinylic and appear as a singlet because there are no adjacent protons to couple with.

-

Allylic Methyl Protons (H-4): The doublet at around 1.80 ppm is attributed to the methyl protons at C4. These protons are allylic and are coupled to the vinylic proton at C3, resulting in a doublet with a coupling constant of J = 7.1 Hz.

-

Isopropyl Methyl Protons (H-6, H-7): The doublet at approximately 1.23 ppm, integrating to six protons, is assigned to the two equivalent methyl groups of the isopropyl moiety. These protons are coupled to the methine proton (H-5), giving rise to a doublet with a coupling constant of J = 6.3 Hz.

¹³C NMR Spectral Analysis and Assignment

The proton-decoupled ¹³C NMR spectrum of isopropyl tiglate is expected to display eight distinct signals, corresponding to the eight carbon atoms in the molecule.

| Carbon Label | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| C1 | 167.0 | Ester carbonyl carbon |

| C3 | 138.0 | Vinylic carbon |

| C2 | 128.5 | Vinylic carbon |

| C5 | 67.5 | Isopropyl methine carbon |

| C6, C7 | 22.0 | Isopropyl methyl carbons |

| C4 | 14.5 | Allylic methyl carbon |

| C8 | 12.2 | Vinylic methyl carbon |

Analysis of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C1): The signal at the most downfield position, around 167.0 ppm, is characteristic of an ester carbonyl carbon.

-

Vinylic Carbons (C2 and C3): The signals at approximately 138.0 ppm and 128.5 ppm are assigned to the sp²-hybridized carbons of the double bond. C3 is expected to be further downfield than C2 due to the β-effect of the carbonyl group.

-

Isopropyl Methine Carbon (C5): The signal around 67.5 ppm is attributed to the methine carbon of the isopropyl group, which is shifted downfield due to its direct attachment to the electronegative oxygen atom.

-

Isopropyl Methyl Carbons (C6, C7): The signal at approximately 22.0 ppm represents the two equivalent methyl carbons of the isopropyl group.

-

Allylic Methyl Carbon (C4): The signal around 14.5 ppm is assigned to the methyl carbon attached to the double bond at the C3 position.

-

Vinylic Methyl Carbon (C8): The signal at approximately 12.2 ppm corresponds to the methyl carbon directly attached to the C2 of the double bond.

Advanced NMR Techniques for Structural Confirmation

While 1D NMR is often sufficient for the structural elucidation of a simple molecule like isopropyl tiglate, 2D NMR techniques can provide definitive assignments and connectivity information.

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For isopropyl tiglate, a cross-peak would be observed between the methine proton of the isopropyl group (H-5) and the isopropyl methyl protons (H-6, H-7), as well as between the vinylic proton (H-3) and the allylic methyl protons (H-4).

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons. It would confirm the assignments made in the 1D spectra by showing cross-peaks between H-3 and C3, H-5 and C5, H-8 and C8, H-4 and C4, and between H-6/H-7 and C6/C7.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for isopropyl tiglate would include:

-

The isopropyl methine proton (H-5) to the carbonyl carbon (C1).

-

The vinylic methyl protons (H-8) to the carbonyl carbon (C1) and the vinylic carbon C3.

-

The allylic methyl protons (H-4) to the vinylic carbons C2 and C3.

-

Caption: A generalized workflow for NMR-based structural elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of isopropyl tiglate provide a wealth of information that allows for its unambiguous structural assignment. By understanding the fundamental principles of chemical shifts and coupling constants, and by applying a systematic approach to spectral analysis, researchers can confidently identify this compound and assess its purity. The use of advanced 2D NMR techniques can further solidify these assignments, providing an unshakable foundation for its use in research and development.

References

-

PubChem. Isopropyl tiglate. National Center for Biotechnology Information. [Link][3]

-

FooDB. Isopropyl tiglate. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]

-

University of California, Los Angeles. Spectroscopy Tutorial: Esters. [Link][2]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][4]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Isopropyl Tiglate

This guide provides a detailed exploration of the mass spectrometric behavior of isopropyl tiglate, a compound of interest in flavor, fragrance, and chemical synthesis sectors. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles governing its fragmentation, offering a predictive and interpretive framework for analytical studies.

Introduction: The Analytical Significance of Isopropyl Tiglate

Isopropyl tiglate (propan-2-yl (2E)-2-methylbut-2-enoate) is an unsaturated ester recognized for its characteristic minty and green aroma.[1] Its analysis is critical for quality control in the food and fragrance industries and for monitoring its presence in various chemical matrices. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a powerful tool for its identification and quantification. Understanding its fragmentation pattern is paramount for unambiguous spectral interpretation.

Table 1: Physicochemical Properties of Isopropyl Tiglate

| Property | Value | Source |

| Molecular Formula | C8H14O2 | [2] |

| Molecular Weight | 142.20 g/mol | [2] |

| Monoisotopic Mass | 142.0994 Da | [2] |

| Appearance | Liquid | [1] |

| Odor | Minty, green | [1] |

Electron Ionization (EI) Mass Spectrometry: A Pathway to Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This "fingerprint" spectrum is highly characteristic of the molecule's structure. The following sections detail the primary fragmentation pathways of isopropyl tiglate observed under typical 70 eV EI conditions.

The Molecular Ion and Initial Fission Events

Upon electron impact, isopropyl tiglate loses an electron to form a molecular ion (M•+) at a mass-to-charge ratio (m/z) of 142. While the molecular ion peak for esters can sometimes be weak or absent, its identification is the first step in spectral analysis.[3] The primary fragmentation events are dictated by the stability of the resulting radical and cationic species.

Dominant Fragmentation Pathways

The fragmentation of isopropyl tiglate is characterized by several key bond cleavages, primarily α-cleavage and rearrangements, which are common for esters.[4]

The most abundant ion in the EI mass spectrum of isopropyl tiglate is observed at m/z 83.[2] This ion corresponds to the tigloyl cation, [C5H7O]+. Its formation is the result of an α-cleavage event involving the loss of the isopropyl group as a radical from the molecular ion. The stability of this resonance-stabilized acylium ion is the driving force for this fragmentation pathway, making it the base peak.

Caption: Formation of the tigloyl cation (m/z 83).

The tigloyl cation (m/z 83) can undergo further fragmentation. A prominent fragment is observed at m/z 55, which arises from the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the tigloyl cation. This is a common fragmentation pathway for acylium ions.

Caption: Formation of the [C4H7]+ ion (m/z 55).

Another significant fragmentation pathway involves the formation of the isopropyl cation, [C3H7]+, at m/z 43. This occurs through the cleavage of the ester bond, with the charge being retained by the isopropyl fragment. The stability of the secondary carbocation contributes to the prominence of this peak.

Sources

Infrared Spectroscopy Analysis of Isopropyl Tiglate: From First Principles to Practical Application

An In-depth Technical Guide

This guide provides a comprehensive analysis of the functional groups of isopropyl tiglate using infrared (IR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and vibrational behavior, offering a field-proven framework for spectral interpretation and experimental design. We will establish a self-validating system of analysis, grounded in authoritative spectroscopic principles, to ensure both technical accuracy and practical utility.

The Analytical Imperative: Why IR Spectroscopy for Isopropyl Tiglate?

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. When infrared radiation interacts with a molecule, it excites specific vibrational modes—stretching, bending, and scissoring—in the covalent bonds. Each functional group (e.g., C=O, C=C, C-O) absorbs radiation at a characteristic frequency, creating a unique spectral "fingerprint."

For a molecule like isopropyl tiglate, an α,β-unsaturated ester, IR spectroscopy is particularly insightful. It allows for the unambiguous confirmation of the core ester functionality, the presence and nature of the carbon-carbon double bond, and the specific alkyl moieties. The electronic communication, or conjugation, between the carbonyl group and the alkene profoundly influences the IR spectrum, providing a deeper layer of structural information that is critical in quality control, synthesis confirmation, and chemical characterization.

Let's first visualize the molecule at the heart of our analysis.

Figure 1: Molecular Structure of Isopropyl Tiglate.

Deconstructing the Spectrum: A Functional Group Analysis

The diagnostic power of an IR spectrum lies in its division into specific regions where different types of vibrations occur. For isopropyl tiglate, we can anticipate several key absorption bands. Esters are well-known to exhibit a characteristic pattern of three intense peaks originating from the C=O and two C-O stretching vibrations.[1]

The Carbonyl (C=O) Stretching Vibration

The C=O stretch is one of the most prominent and reliable absorption bands in an IR spectrum due to the large change in dipole moment during vibration.[2][3] For a standard, saturated aliphatic ester, this peak appears in the 1750-1735 cm⁻¹ region.[4][5][6]

However, in isopropyl tiglate, the carbonyl group is conjugated with the C=C double bond. This conjugation delocalizes the π-electrons across the O=C-C=C system, which imparts more single-bond character to the carbonyl bond.[7][8] This slight weakening of the C=O bond reduces its force constant, causing the absorption to shift to a lower wavenumber. For α,β-unsaturated esters like isopropyl tiglate, the C=O stretching frequency is consistently observed in the 1730-1715 cm⁻¹ range.[4][5][6][9] The intensity of this peak is expected to be very strong.

The Alkene (C=C) and Vinylic (=C-H) Vibrations

The tiglate moiety contains a carbon-carbon double bond. The stretching vibration for this C=C bond typically appears in the 1680-1640 cm⁻¹ region.[9] Due to conjugation with the carbonyl group, the intensity of this absorption is often enhanced compared to that of an isolated alkene.

Additionally, the hydrogen atom attached to the double bond (the vinylic hydrogen) gives rise to its own characteristic vibrations:

-

=C-H Stretch: This absorption occurs at a higher frequency than alkyl C-H stretches, typically found in the 3100-3000 cm⁻¹ region.[3][9] Its presence is a clear indicator of unsaturation.

-

=C-H Bend: The out-of-plane bending vibration for this hydrogen is found in the fingerprint region, generally between 1000-650 cm⁻¹ .[9]

The Ester (C-O) Stretching Vibrations

The ester functional group contains two distinct C-O single bonds, and both give rise to strong absorption bands in the fingerprint region.[1] These two coupled vibrations are crucial for confirming the ester functionality:

-

Asymmetric C-C(=O)-O Stretch: This involves the bond between the carbonyl carbon and the ester oxygen. It is typically a strong and prominent band found between 1300-1160 cm⁻¹ .

-

Symmetric O-C-C Stretch: This corresponds to the bond between the ester oxygen and the isopropyl group. This absorption is also strong and generally appears in the 1100-1000 cm⁻¹ range.[1][5]

The presence of both of these strong bands, in conjunction with the intense C=O stretch, provides a definitive identification of an ester.

The Alkyl (C-H) Vibrations

The isopropyl and methyl groups of isopropyl tiglate consist of sp³-hybridized carbons and their associated hydrogens. These give rise to the following predictable absorptions:

-

C-H Stretch: These absorptions are typically found just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ region.[3] While ubiquitous in organic molecules, their presence confirms the alkyl framework.

-

C-H Bends: Methyl (-CH₃) and methylene (-CH₂-, though absent in the isopropyl group itself) groups have characteristic bending (scissoring and rocking) vibrations in the 1470-1365 cm⁻¹ range.

Summary of Predicted IR Absorptions

The expected vibrational frequencies for isopropyl tiglate are summarized below. This table serves as a predictive framework for interpreting an experimental spectrum.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Causality & Notes |

| Ester Carbonyl | C=O Stretch | 1730 - 1715 | Strong | Frequency is lowered from the typical 1750-1735 cm⁻¹ range due to conjugation with the C=C bond.[4][5][7] |

| Alkene | C=C Stretch | 1680 - 1640 | Medium to Weak | Conjugation can sometimes enhance the intensity of this peak.[9] |

| Vinylic C-H | =C-H Stretch | 3100 - 3000 | Medium | A clear marker for unsaturation, appearing at higher frequencies than alkyl C-H stretches.[3][9] |

| Ester C-O | C-C(=O)-O Stretch | 1300 - 1160 | Strong | Part of the two-peak C-O signature for esters.[1] |

| Ester C-O | O-C-C Stretch | 1100 - 1000 | Strong | The second key peak for confirming the ester linkage.[1][5] |

| Alkyl C-H | C-H Stretch | 2950 - 2850 | Medium to Strong | Represents the isopropyl and methyl groups.[3] |

| Alkyl C-H | C-H Bend | 1470 - 1365 | Medium | Characteristic bending vibrations in the fingerprint region. |

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust method for acquiring a high-quality FTIR spectrum of a liquid sample like isopropyl tiglate using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories.

Figure 2: Standard Operating Procedure for ATR-FTIR Analysis.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer is turned on and has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Acquisition (Self-Validation Step 1):

-

Causality: The background scan measures the spectrum of the empty instrument (air, ATR crystal). This is subtracted from the sample spectrum to ensure the final result contains only absorptions from the sample itself.

-

Protocol: Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe. Once dry, initiate the background scan. A flat baseline in the resulting spectrum validates a clean crystal.

-

-

Sample Application:

-

Protocol: Place 1-2 drops of isopropyl tiglate directly onto the center of the ATR crystal. Ensure the entire surface of the crystal is covered to maximize signal quality.

-

-

Sample Spectrum Acquisition:

-

Protocol: Initiate the sample scan. Typical parameters include a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹, with 16 to 32 co-added scans to improve the signal-to-noise ratio.

-

-

Data Processing and Interpretation:

-

Protocol: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Apply necessary corrections, such as an ATR correction (which accounts for the wavelength-dependent depth of penetration of the IR beam) and a baseline correction.

-

Interpretation (Self-Validation Step 2):

-

Locate the strong C=O absorption. Is it within the predicted 1730-1715 cm⁻¹ range for a conjugated ester?

-

Identify the two strong C-O stretches in the 1300-1000 cm⁻¹ region.

-

Look for the weaker C=C stretch near 1650 cm⁻¹ and the vinylic =C-H stretch just above 3000 cm⁻¹ .

-

Confirm the presence of alkyl C-H stretches just below 3000 cm⁻¹ .

-

The simultaneous presence of all these key peaks in their expected locations provides a high-confidence, self-validated identification of the isopropyl tiglate structure.

-

-

-

Cleaning: Thoroughly clean the ATR crystal with a solvent that dissolves isopropyl tiglate to prepare the instrument for the next user.

Conclusion

The infrared spectrum of isopropyl tiglate provides a rich tapestry of information that is readily decipherable with a systematic approach. The key identifiers are a strongly absorbing carbonyl (C=O) peak shifted to a lower wavenumber (~1720 cm⁻¹) due to α,β-conjugation, a medium-intensity alkene (C=C) stretch (~1650 cm⁻¹), and the characteristic pair of intense C-O stretching bands in the fingerprint region (1300-1000 cm⁻¹). By grounding the analysis in the fundamental principles of molecular vibrations and employing a self-validating experimental workflow, researchers can confidently characterize this molecule and ensure its structural integrity with a high degree of certainty.

References

-

Smith, B. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

- Unpublished. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Source document provided via search]

-

LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Source document provided via search]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. MSU Chemistry. [Link]

-

JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Journal of Visualized Experiments. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. University of Calgary Chemistry. [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. WebSpectra. [Link]

-

LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Source document provided via search]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of Isopropyl Tiglate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Isopropyl Tiglate

Isopropyl tiglate (propan-2-yl (2E)-2-methylbut-2-enoate) is an organic ester recognized for its characteristic sweet, fruity, and mint-like aroma.[1] While extensively used as a flavor and fragrance agent in the food and cosmetics industries, its fundamental physicochemical properties are of significant interest to the pharmaceutical sciences.[][] As an ester, its structure is representative of a functional group commonly found in active pharmaceutical ingredients (APIs) and prodrugs. Understanding its solubility behavior in various organic solvents is paramount for applications ranging from reaction chemistry and purification to the development of stable liquid formulations and advanced drug delivery systems.

This guide provides a comprehensive overview of the solubility of isopropyl tiglate, grounded in the principles of intermolecular forces. It details its known solubility profile and presents an authoritative, step-by-step experimental protocol for researchers to quantitatively determine its solubility in any solvent of interest.

Table 1: Physicochemical Properties of Isopropyl Tiglate

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₂ | [][4] |

| Molecular Weight | 142.20 g/mol | [][4] |

| Appearance | Colorless clear liquid | [5][6] |

| Density | ~0.9 g/cm³ at 25 °C | [][] |

| Boiling Point | 165.4 °C at 760 mmHg | [][] |

| logP (o/w) | 2.578 (estimated) | [5] |

| Polar Surface Area | 26.3 Ų | [1] |

The Theoretical Underpinnings of Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like."[7] This means that substances with similar polarities and intermolecular forces are more likely to be miscible. The solubility of isopropyl tiglate is a direct consequence of the interplay between its molecular structure and the properties of the solvent.

Intermolecular Forces in Isopropyl Tiglate:

-

Van der Waals Forces (London Dispersion Forces): The nonpolar alkyl portions of the molecule (the isopropyl group and the hydrocarbon backbone) give rise to these weak, temporary forces. These forces are dominant when interacting with nonpolar solvents.[8]

-

Dipole-Dipole Interactions: The ester functional group (-COO-) contains electronegative oxygen atoms, creating a permanent dipole moment. This polar region of the molecule is key to its interaction with other polar molecules.[8][9]

Interaction with Different Solvent Classes:

-

Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): These solvents can donate a hydrogen bond. While isopropyl tiglate cannot donate a hydrogen bond, the lone pairs of electrons on its carbonyl and ether oxygens can act as hydrogen bond acceptors.[9][10] This strong interaction, combined with dipole-dipole forces, leads to high solubility. Indeed, isopropyl tiglate is reported to be completely miscible with alcohol.[4][6]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have a permanent dipole but do not donate hydrogen bonds. The primary interaction with isopropyl tiglate will be favorable dipole-dipole forces, suggesting good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the primary intermolecular forces are van der Waals forces. The nonpolar hydrocarbon parts of the isopropyl tiglate molecule will interact favorably with these solvents, while the polar ester group will be less well-solvated. Solubility in these solvents is expected but may be less than in polar solvents.

Caption: Intermolecular forces governing isopropyl tiglate's solubility.

Quantitative and Qualitative Solubility Profile

Table 2: Solubility Data for Isopropyl Tiglate

| Solvent | Solvent Type | Known Solubility | Temperature | Source(s) |

| Water | Polar Protic | ~497.1 mg/L (Slightly Soluble) | 25 °C | [][][5] |

| Alcohol (general) | Polar Protic | Completely Miscible | Not Specified | [4][6] |

| Diluted Alcohol | Polar Protic | Completely Miscible | Not Specified | [4][6] |

The high miscibility in alcohols is a strong indicator of its affinity for polar protic environments. Its limited water solubility, despite its hydrogen bond accepting capability, is due to the significant nonpolar character of its C8 hydrocarbon structure.[10] For drug development, where precise concentrations are critical, this limited data necessitates a robust experimental protocol to determine solubility in other pharmaceutically relevant solvents.

Experimental Protocol: Isothermal Shake-Flask Method

To address the data gap, researchers can employ the isothermal shake-flask method, a gold-standard technique for determining the equilibrium solubility of a compound.[11] This protocol is designed to be self-validating and provides highly reliable data.

Objective: To determine the equilibrium solubility of isopropyl tiglate in a selected organic solvent at a controlled temperature.

Materials:

-

Isopropyl tiglate (≥98% purity)

-

Solvent of interest (HPLC grade or equivalent)

-

4 mL glass vials with PTFE-lined screw caps

-

Analytical balance (readable to 0.01 mg)

-

Positive displacement micropipettes

-

Orbital shaker with a temperature-controlled chamber

-

Syringes (1 mL or 2 mL)

-

Syringe filters (0.22 µm, chemically compatible with the solvent, e.g., PTFE)

-

Autosampler vials for the analytical instrument

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or HPLC-UV, depending on the solvent's properties.

Step-by-Step Methodology:

-

Preparation of Vials:

-

Add an excess amount of isopropyl tiglate to a 4 mL glass vial. "Excess" is critical; a good starting point is ~50-100 mg. The goal is to ensure a solid phase remains after equilibrium is reached, confirming saturation.[11]

-

Expert Insight: Visually confirming undissolved solute at the end of the experiment is a key validation step.

-

-

Solvent Addition:

-

Accurately add a known volume of the solvent (e.g., 2.0 mL) to the vial. Record the exact volume.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) and a consistent agitation speed (e.g., 150 rpm).

-

Allow the samples to equilibrate for a minimum of 24 hours.

-

Causality Behind Choices: Constant temperature is crucial as solubility is temperature-dependent. Prolonged agitation ensures the system reaches true thermodynamic equilibrium. A 48-hour time point is often taken for a subset of samples to confirm that solubility is no longer increasing, thereby validating that equilibrium was achieved at 24 hours.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, let the vials stand undisturbed in the temperature-controlled chamber for at least 30 minutes to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear liquid phase) into a syringe.

-

Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean, pre-weighed autosampler vial. The filtration step is critical to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility.

-

-

Sample Dilution:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve. A 10-fold or 100-fold dilution is common. Record the dilution factor precisely.

-

-

Quantitative Analysis (Example: GC-FID):

-

Prepare a series of calibration standards of isopropyl tiglate in the chosen solvent at known concentrations.

-

Analyze the calibration standards and the diluted sample by GC-FID.

-

Construct a calibration curve by plotting the peak area against concentration for the standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the final solubility using the following formula:

-

Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) × Dilution Factor

-

-

Caption: Workflow for quantitative solubility determination.

Relevance and Applications in Drug Development

A thorough understanding of isopropyl tiglate's solubility in organic solvents provides valuable insights for pharmaceutical scientists:

-

Formulation Development: For topical, transdermal, or parenteral products, selecting a solvent system where the API or excipients are sufficiently soluble is critical for stability, bioavailability, and manufacturability. Esters like isopropyl palmitate are already used as penetration enhancers in transdermal patches.[12]

-

Process Chemistry and Synthesis: During the synthesis of complex APIs, reaction steps are often conducted in organic solvents. Knowledge of the solubility of reactants, intermediates, and the final product is essential for optimizing reaction kinetics, managing crystallization, and achieving high purity.

-

Preclinical Research: In early-stage drug discovery, solubility data in solvents like ethanol or DMSO is required for preparing stock solutions for in-vitro and in-vivo screening assays. Poor solubility can be a major bottleneck in the development pipeline.[11]

Conclusion

Isopropyl tiglate, while primarily known as a fragrance, serves as an excellent model compound for understanding the behavior of esters in pharmaceutical systems. Its solubility is dictated by a balance of polar (dipole-dipole, H-bond accepting) and nonpolar (van der Waals) interactions. It exhibits high solubility in polar protic solvents like alcohol and limited solubility in water. For other organic solvents crucial to drug development, the lack of published data can be overcome by employing robust, validated methodologies like the isothermal shake-flask method. The detailed protocol provided herein empowers researchers to generate the precise, high-quality solubility data needed to accelerate research and develop effective pharmaceutical products.

References

-

The Good Scents Company. (n.d.). isopropyl tiglate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5367745, Isopropyl tiglate. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Isopropyl tiglate (FDB016738). Retrieved from [Link]

-

BOC Sciences. (n.d.). CAS 1733-25-1 Isopropyl tiglate. Daily Chemicals. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 16). 15.7: Physical Properties of Esters. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Li, N., et al. (2019). Investigation of Effect of Isopropyl Palmitate on Drug Release from Transdermal Patch and Molecular Dynamics Study. PubMed. Retrieved from [Link]

- Determination of Solubility Class. (n.d.). Experiment 1.

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). Intermolecular Forces. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces. In Introduction to Organic Chemistry. Retrieved from [Link]

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Science Ready. (n.d.). Esters: Structure, Nomenclature and Properties – HSC Chemistry. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

Sources

- 1. Showing Compound Isopropyl tiglate (FDB016738) - FooDB [foodb.ca]

- 4. Isopropyl tiglate | C8H14O2 | CID 5367745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. isopropyl tiglate, 1733-25-1 [thegoodscentscompany.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scienceready.com.au [scienceready.com.au]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scispace.com [scispace.com]

- 12. Investigation of Effect of Isopropyl Palmitate on Drug Release from Transdermal Patch and Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Tiglic Acid Esters

Abstract

Tiglic acid, and its corresponding esters, represent a fascinating class of short-chain unsaturated acyl compounds. While structurally simple, they play significant and diverse roles in the natural world, from acting as potent signaling molecules in insect communication to contributing to the characteristic aromatic profiles of many medicinal and ornamental plants. Understanding the origin of these molecules is critical for researchers in drug discovery, chemical ecology, and natural product synthesis. This technical guide provides a comprehensive overview of the known natural sources of tiglic acid esters and delves into the mechanistic details of their biosynthetic pathways. Furthermore, it offers field-proven methodologies for their extraction, characterization, and the elucidation of their formation in living systems, designed for practical application by researchers and drug development professionals.

Introduction: The Chemical and Biological Significance of Tiglates

Tiglic acid ((2E)-2-Methylbut-2-enoic acid) is a monocarboxylic unsaturated organic acid. It exists as the trans isomer of angelic acid, a geometric difference that often leads to distinct biological activities. In nature, tiglic acid rarely accumulates in its free form; instead, it is typically found esterified to a variety of alcohols, forming a diverse family of molecules known as tiglates.[1] These esters are often volatile compounds, contributing to the essential oils of many plants, or they can be larger, non-volatile molecules with specific physiological functions.[1]

The significance of tiglate esters spans multiple biological contexts:

-

Pharmacology: Many natural products containing a tiglate moiety exhibit potent biological activities, including anti-inflammatory and cytotoxic effects, making them attractive scaffolds for drug development.

-

Chemical Ecology: In the insect world, specific tiglate esters function as critical components of aggregation and sex pheromones, mediating complex behaviors essential for reproduction and survival.[2][3]

-

Aromatherapy and Fragrance: The characteristic sweet, herbaceous, and fruity notes of many essential oils, such as that from Roman chamomile, are directly attributable to their rich composition of tiglate esters.[4][5][6]

This guide will first survey the distribution of these esters in nature before exploring the elegant biochemical pathways that organisms have evolved to synthesize them.

Natural Distribution of Tiglic Acid Esters

The presence of tiglic acid esters is widespread, having been identified in both the plant and animal kingdoms.